(2-Morpholin-4-YL-1-phenylethyl)methylamine

Description

Systematic Nomenclature and Synonym Taxonomy

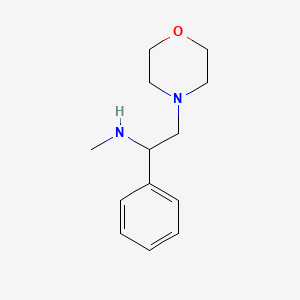

The systematic nomenclature of (2-Morpholin-4-YL-1-phenylethyl)methylamine follows International Union of Pure and Applied Chemistry guidelines, with the official designation being N-methyl-2-morpholin-4-yl-1-phenylethanamine. This nomenclature precisely describes the molecular architecture, indicating the presence of a methyl group attached to the nitrogen atom, a morpholine ring connected at the 4-position, and a phenyl group attached to the ethylamine backbone. The compound exhibits considerable synonym diversity in chemical databases, reflecting various naming conventions employed across different research contexts and commercial suppliers.

Chemical databases have catalogued numerous alternative names for this compound, demonstrating the complexity of chemical nomenclature systems. The systematic name variations include N-methyl-2-(morpholin-4-yl)-1-phenylethylamine, methyl-(2-morpholin-4-yl-1-phenyl-ethyl)-amine, and N-methyl-2-morpholino-1-phenylethanamine. Additional descriptive names such as 4-[2-(Methylamino)-2-phenylethyl]morpholine emphasize the morpholine ring as the central structural unit. The compound registry system has assigned the Chemical Abstracts Service number 863204-01-7, providing a unique identifier for this specific molecular structure.

Properties

IUPAC Name |

N-methyl-2-morpholin-4-yl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-13(12-5-3-2-4-6-12)11-15-7-9-16-10-8-15/h2-6,13-14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZRRIHWLOAPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCOCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408924 | |

| Record name | N-Methyl-2-(morpholin-4-yl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863204-01-7 | |

| Record name | N-Methyl-2-(morpholin-4-yl)-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Diglycolic Anhydride with Arylimines

A key method reported involves the reaction of diglycolic anhydride with arylideneamines (imines) to form 5-oxomorpholin-2-carboxylic acids, which are structurally related to morpholine derivatives. This method has been explored in depth by Burdzhiev et al. (2013), where:

- Diglycolic anhydride reacts with N-(arylmethylene)-N-alkylamines under reflux in p-xylene.

- The reaction yields trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids.

- The trans isomers are typically predominant due to thermodynamic stability.

- The products serve as precursors for further functionalization toward amino acid derivatives and peptide bond analogs.

This approach allows precise stereochemical control and yields compounds with potential biological activity, which can be further transformed into derivatives like (2-Morpholin-4-YL-1-phenylethyl)methylamine through subsequent reduction and amination steps.

Following the formation of the morpholine ring system, the introduction of the methylamine group at the 1-phenylethyl position can be achieved by:

- Reduction of carboxylic acid or ester intermediates to corresponding alcohols.

- Conversion of alcohols to amines via nucleophilic substitution or reductive amination.

- Use of diazomethane for methyl ester formation, facilitating subsequent amine introduction.

These transformations are commonly carried out under controlled conditions to preserve stereochemistry and yield high purity products.

Patent-Reported Process for Preparation

A relevant patented process (US10544189B2) describes a multi-step synthesis involving:

- Preparation of chiral intermediates with morpholine and phenylethyl substituents.

- Use of specific protecting groups and reaction conditions to achieve selective acylation and amination.

- Reaction mixtures are treated with solvents and reagents under controlled temperature to obtain the target compound.

Though the patent focuses on a more complex molecule related to the target compound, the principles of selective functionalization and stereochemical control apply directly to the preparation of this compound.

Summary Data Table of Preparation Steps

Research Findings on Stereochemistry and Conformation

- The morpholine ring adopts a half-chair or envelope conformation, influencing the stereochemical outcome of the synthesis.

- NMR and X-ray crystallography confirm the trans configuration of substituents in the morpholine ring system, which is crucial for the biological activity of the final compound.

- Diastereomeric mixtures are often formed but can be separated by chromatography, with trans isomers favored thermodynamically.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-YL-1-phenylethyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or phenylethylamine moiety is substituted with other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural features allow it to interact effectively with biological systems.

Key Applications :

- Drug Synthesis : It is involved in developing drugs for conditions like depression and anxiety by modulating neurotransmitter systems, particularly serotonin and dopamine receptors .

- Cancer Treatment : Research indicates that methylamine derivatives can act as lysyl oxidase inhibitors, contributing to cancer treatment strategies .

Biochemical Research

Overview : In biochemical studies, this compound is utilized to explore receptor interactions and enzyme activities.

Key Applications :

- Receptor Interaction Studies : The compound aids in understanding how various drugs can affect neurotransmitter systems, which is critical for developing new therapeutic agents.

- Enzyme Activity Assays : It serves as a reagent in assays designed to measure enzyme activity, providing insights into metabolic pathways .

Material Science

Overview : The compound can be incorporated into polymers to enhance their mechanical properties, making it valuable for industrial applications.

Key Applications :

- Polymer Production : Its inclusion in polymer matrices improves durability and mechanical strength, which is essential for manufacturing robust materials used in various industries .

Agrochemical Formulations

Overview : In the agrochemical sector, this compound contributes to the formulation of pesticides and herbicides.

Key Applications :

- Enhanced Solubility and Stability : The compound improves the effectiveness of agrochemicals by enhancing their solubility and stability in formulations, leading to better performance in agricultural applications .

Analytical Chemistry

Overview : This compound is employed as a reagent in various analytical techniques.

Key Applications :

- Detection and Quantification : It aids in detecting and quantifying other compounds within complex mixtures, which is vital for quality control in pharmaceuticals and environmental monitoring .

Case Study 1: Drug Development

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in modulating serotonin receptors, indicating potential for developing new antidepressants.

Case Study 2: Agrochemical Efficacy

Research conducted on the application of this compound in herbicide formulations revealed that its inclusion significantly increased the solubility of active ingredients, enhancing their efficacy against target weeds.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-YL-1-phenylethyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-2-(4-morpholinyl)-1-phenylethanamine

- 4-Morpholineethanamine, N-methyl-α-phenyl-

- Methyl (2-morpholin-4-yl-1-phenylethyl)amine

Uniqueness

(2-Morpholin-4-YL-1-phenylethyl)methylamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

(2-Morpholin-4-YL-1-phenylethyl)methylamine is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 235.31 g/mol. Its structure includes a morpholine ring, which enhances solubility and biological interactions, and a phenylethyl group that may influence receptor binding and activity .

Research indicates that this compound interacts with various neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders and mood-related conditions.

Potential Biological Activities:

- Neurotransmitter Modulation: The compound may act as a modulator for neurotransmitter systems, influencing mood and cognitive functions.

- Antitumor Activity: Preliminary studies suggest that it could exhibit antitumor properties by inhibiting cancer cell proliferation .

- Antidepressant Effects: Similar compounds have shown promise in alleviating symptoms of depression, indicating potential for this compound in psychiatric applications .

In Vitro Studies

In vitro studies have demonstrated that this compound can decrease cell viability in aggressive cancer cell lines. For instance, in studies involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability by 55% at a concentration of 10 µM over three days .

In Vivo Studies

In vivo studies using xenograft models further support the antitumor potential of this compound. Administration in animal models showed promising results regarding tumor size reduction without significant toxicity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methylaminoethanol | Simple amine structure | Neurotransmitter modulation | Fewer functional groups |

| 1-(2-Morpholino)propan-2-amines | Morpholine ring; propanamine | Antidepressant potential | Different alkyl chain length |

| 4-(2-Aminopropyl)morpholine | Morpholine; propyl amine | Anticancer properties | Structural variation impacts activity |

This table illustrates the unique combination of functional groups present in this compound, which may enhance its biological activities compared to other compounds .

Applications

The applications of this compound span various fields:

Pharmaceutical Development: It serves as a key intermediate in synthesizing drugs targeting neurological disorders.

Biochemical Research: The compound is utilized to explore receptor interactions and enzyme activities, providing insights into cellular mechanisms.

Material Science: It can be incorporated into polymers to enhance mechanical properties.

Agrochemical Formulations: The compound contributes to formulating effective pesticides and herbicides through improved solubility and stability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Morpholin-4-YL-1-phenylethyl)methylamine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves reductive amination of 2-morpholin-4-yl-1-phenylethanone with methylamine, using catalysts like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6). Protecting groups (e.g., Boc for amines) may be required to prevent side reactions. Reaction monitoring via TLC or HPLC with UV detection (λ = 254 nm) ensures purity. Stereochemical control can be achieved using chiral auxiliaries or asymmetric catalysis, as seen in analogous morpholine derivatives .

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly in the morpholine ring conformation?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization is critical. The morpholine ring’s puckering can be quantified via Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angle θ), which describe deviations from planarity . For accurate electron density mapping, high-resolution data (d-spacing < 1.0 Å) and twinning corrections (via SHELXD) are recommended .

Q. What analytical techniques are most effective for assessing the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry. Stability studies under thermal stress (40–80°C) and oxidative conditions (H2O2 or O2 exposure) should use NMR (1H/13C) to track degradation products. Aqueous solubility and hydrolysis rates can be determined using UV-Vis spectroscopy at pH 7.4 (simulated physiological conditions) .

Advanced Research Questions

Q. How does the morpholine ring’s puckering influence the compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Conformational analysis via molecular dynamics (MD) simulations (AMBER or CHARMM force fields) identifies dominant puckering modes (e.g., chair vs. boat). Free-energy perturbation (FEP) calculations quantify binding affinity changes induced by ring puckering. Experimental validation via structure-activity relationship (SAR) studies, comparing puckered vs. planar analogs, can isolate conformational effects .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions at the methylamine moiety?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states for SN2 reactions, highlighting steric effects from the phenyl and morpholine groups. Kinetic isotope effects (KIEs) and Hammett plots (using para-substituted aryl analogs) experimentally validate computational predictions. Solvent effects (polar aprotic vs. protic) are assessed via Eyring analysis .

Q. How does the compound’s basicity compare to related amines (e.g., methylamine, morpholine), and what implications does this have for protonation-dependent bioactivity?

- Methodological Answer : Basicity (pKa) is determined via potentiometric titration in aqueous/organic solvent mixtures (e.g., water/DMSO). The compound’s pKa is expected to be intermediate between methylamine (pKa ~10.6) and morpholine (pKa ~8.3) due to electron-withdrawing effects from the phenyl group. pH-dependent NMR (1H chemical shifts) and molecular docking studies (e.g., AutoDock Vina) correlate protonation states with receptor binding .

Q. What are the dominant degradation pathways under oxidative conditions, and how can they be mitigated during formulation?

- Methodological Answer : Oxidative degradation is studied using radical initiators (e.g., AIBN) and LC-MS/MS to identify products (e.g., N-oxides or hydroxylated derivatives). Stabilizers like antioxidants (BHT or ascorbic acid) or chelating agents (EDTA) are screened via accelerated stability testing (40°C/75% RH). Reaction pathways are mapped using 18O-labeled H2O and isotopic tracing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.